

# In-Depth Technical Guide to the Spectral Data of Ethyl 3-bromobenzoate

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## Compound of Interest

Compound Name: Ethyl 3-bromobenzoate

Cat. No.: B1584782

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 3-bromobenzoate** (C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub>). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **Ethyl 3-bromobenzoate**.

**Table 1: <sup>1</sup>H NMR Spectral Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.17	t (triplet)	1H	Ar-H
7.96	d (doublet)	1H	Ar-H
7.65	d (doublet)	1H	Ar-H
7.30	t (triplet)	1H	Ar-H
4.38	q (quartet)	2H	-OCH <sub>2</sub> CH <sub>3</sub>
1.39	t (triplet)	3H	-OCH <sub>2</sub> CH <sub>3</sub>

## Table 2: $^{13}\text{C}$ NMR Spectral Data

While a definitive peak list from a single source is not readily available in public databases, analysis of similar compounds and spectral databases indicates the following expected chemical shifts.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~165	C=O (ester)
~136	Ar-C
~133	Ar-C
~132	Ar-C
~130	Ar-C
~128	Ar-C
~122	Ar-C-Br
~61	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of **Ethyl 3-bromobenzoate**, typically acquired as a neat liquid film, exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1570, ~1470	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Ester)
~750	Strong	C-Br Stretch

## Table 4: Mass Spectrometry (MS) Data

The mass spectrum is typically acquired via electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
228/230	31.6 / 30.8	[M] <sup>+</sup> / [M+2] <sup>+</sup> (Molecular ion peak with isotopic bromine)
200/202	49.4 / 48.1	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
183/185	100.0 / 98.4	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak)
155/157	34.1 / 33.2	[C <sub>7</sub> H <sub>4</sub> BrO] <sup>+</sup>
76	31.8	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are representative methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 10-20 mg of **Ethyl 3-bromobenzoate** is dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard proton experiment is performed with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  experiment is conducted with a spectral width of around 220 ppm. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are used.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$  NMR.

#### Infrared (IR) Spectroscopy:

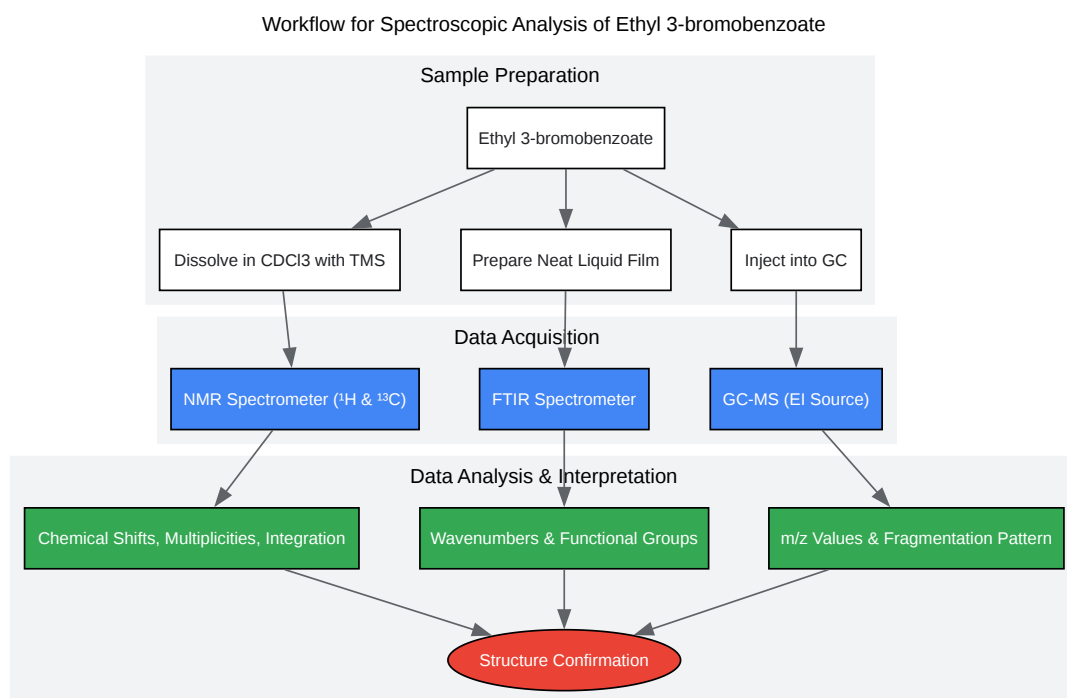
- Sample Preparation: For a liquid sample like **Ethyl 3-bromobenzoate**, the spectrum is typically acquired using the neat liquid film technique. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Typically, 16 or 32 scans are co-added.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

#### Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

- Instrumentation: A common instrument configuration is a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source, such as a JEOL JMS-DX-300.
- Ionization: Electron ionization is performed at a standard energy of 70 eV.
- Data Acquisition: The mass analyzer scans a mass-to-charge ( $m/z$ ) ratio range, typically from 40 to 400 amu.
- Data Processing: The resulting mass spectrum is plotted as relative intensity versus  $m/z$ . The peak with the highest intensity is designated as the base peak (100% relative intensity).

## Visualizations



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Caption: Spectroscopic analysis workflow for **Ethyl 3-bromobenzoate**.

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